2-Methyl-5-propylnonane

Übersicht

Beschreibung

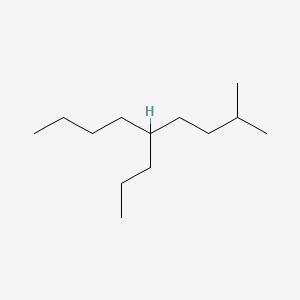

2-Methyl-5-propylnonane is a branched hydrocarbon with the molecular formula C13H28 It is a member of the alkane family, characterized by its saturated carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-propylnonane typically involves the classical alcohol-olefin-paraffin conversion. This method includes the following steps:

Formation of Alcohol: The reaction of Grignard reagents with ketones to form the corresponding alcohol.

Dehydration: Dehydration of the alcohol to yield an olefin mixture.

Hydrogenation: Hydrogenation of the olefin mixture using catalysts such as Pd-C, Raney-nickel, or platinum oxide.

Industrial Production Methods: Industrial production of branched alkanes like this compound often employs similar methods but on a larger scale, utilizing continuous flow reactors and high-pressure hydrogenation systems to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-5-propylnonane primarily undergoes reactions typical of alkanes, including:

Oxidation: Combustion in the presence of oxygen to form carbon dioxide and water.

Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms under UV light.

Common Reagents and Conditions:

Oxidation: Requires oxygen and an ignition source.

Substitution: Involves halogens like chlorine or bromine and UV light.

Major Products:

Oxidation: Carbon dioxide and water.

Substitution: Halogenated alkanes, such as 2-chloro-5-propylnonane.

Wissenschaftliche Forschungsanwendungen

Chemical Industry

2-Methyl-5-propylnonane serves as a solvent and intermediate in the production of various chemicals. Its branched structure enhances its solubility and reactivity, making it suitable for:

- Solvent in Organic Reactions : Used in reactions requiring non-polar solvents.

- Intermediate for Synthesis : Acts as a precursor for producing other organic compounds.

Pharmaceuticals

Research indicates potential applications in drug formulation due to its favorable properties:

- Drug Delivery Systems : Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively.

- Bioavailability Enhancement : Improves the solubility of poorly soluble drugs.

Environmental Studies

This compound is studied for its environmental impact and behavior:

- Volatile Organic Compound (VOC) Analysis : Used in studies assessing air quality and pollution levels.

- Biodegradation Studies : Investigated for its degradation pathways in microbial processes.

Case Study 1: Pharmaceutical Application

A study conducted on the use of this compound as a drug carrier demonstrated that it significantly improved the solubility of hydrophobic drugs like curcumin. The study found that formulations containing this compound exhibited enhanced bioavailability compared to traditional carriers.

Case Study 2: Environmental Impact Assessment

Research highlighted the role of this compound as a marker for pollution in urban environments. Its presence was correlated with vehicular emissions, providing insights into urban air quality management strategies.

Data Tables

| Application Area | Specific Use |

|---|---|

| Chemical Industry | Solvent, Intermediate |

| Pharmaceuticals | Drug Delivery Systems, Bioavailability |

| Environmental Studies | VOC Analysis, Biodegradation Research |

Wirkmechanismus

The mechanism of action of 2-Methyl-5-propylnonane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and function. Its interactions with molecular targets are largely non-specific, driven by hydrophobic forces.

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-5-ethylnonane

- 2,4-Dimethyldecane

- 3-Ethyldecane

Comparison: 2-Methyl-5-propylnonane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, densities, and reactivity profiles .

Eigenschaften

IUPAC Name |

2-methyl-5-propylnonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-7-9-13(8-6-2)11-10-12(3)4/h12-13H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABCROIGBFQLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.